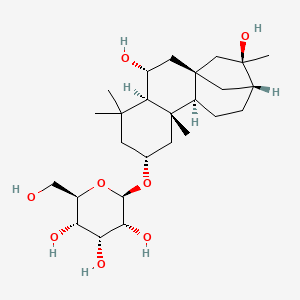

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKNTHMUHXNDHJ-GMOWVNSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, isolation protocols, and biological significance of the ent-kaurane diterpenoid, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Compound and Natural Source

This compound is a glycosylated diterpenoid belonging to the ent-kaurane class. Its core structure is a tetracyclic kaurane skeleton, characterized by a distinctive bridged-ring system.

The primary documented natural source of this compound is the fern Pteris cretica , commonly known as the Cretan brake fern.[1][2] The isolation of 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside, the specific stereoisomer of the target compound, was first reported from the fronds of two strains of Pteris cretica in 1997.

Quantitative Data on Related ent-Kaurane Glycosides from Pteris Species

| Compound Name | Plant Source | Yield (% of dry weight) | Biological Activity | Cell Line | IC50 (µM) |

| Pterosin C 3-O-beta-D-glucopyranoside | Pteris cretica | Not Reported | Cytotoxic | KB | 2.35 |

| 4,5-dicaffeoylquinic acid | Pteris cretica | Not Reported | Cytotoxic | KB | 5.38 |

| Pterosin C | Pteris cretica | Not Reported | Cytotoxic | KB | 12.3 |

| Pterokaurane M1 | Pteris multifida | Not Reported | Anti-inflammatory (NO inhibition) | LPS-activated BV-2 | 13.9 |

| Pterokaurane L2 | Pteris multifida | Not Reported | Anti-inflammatory (NO inhibition) | LPS-activated BV-2 | 10.8 |

Experimental Protocols: Isolation and Characterization

The following is a generalized experimental protocol for the extraction and isolation of ent-kaurane diterpenoid glycosides from Pteris cretica, based on methodologies reported for similar compounds from this genus. The specific details from the original 1997 isolation paper by Hakamatsuka et al. were not fully accessible.

Plant Material Collection and Preparation

Fresh fronds of Pteris cretica are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH) or a methanol/water mixture, at room temperature. This process is usually repeated multiple times to ensure complete extraction of the polar and semi-polar constituents, including the glycosides.

Fractionation

The crude methanol extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The ent-kaurane glycosides are expected to partition predominantly into the more polar fractions, particularly the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction, being rich in glycosides, is subjected to multiple steps of column chromatography for the isolation of the pure compound. A typical purification workflow is as follows:

-

Silica Gel Column Chromatography: The n-BuOH fraction is loaded onto a silica gel column and eluted with a gradient of increasing polarity, typically using a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase preparative HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.

-

Acid Hydrolysis: To identify the sugar moiety. The glycoside is hydrolyzed with a weak acid, and the resulting sugar is identified by comparison with authentic standards using techniques like TLC or HPLC.

Mandatory Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Potential Biological Signaling Pathways of ent-Kaurane Diterpenoids

While the specific biological activities of this compound have not been extensively reported, other ent-kaurane diterpenoids have been shown to possess significant cytotoxic and anti-inflammatory properties. The following diagram illustrates some of the key signaling pathways that are known to be modulated by this class of compounds.

References

An In-depth Technical Guide on the Discovery and Isolation of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of the kaurane diterpenoid glycoside, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. This document details the experimental protocols and quantitative data associated with its identification from the plant Pteris cretica.

Introduction

This compound is a naturally occurring diterpenoid glycoside belonging to the kaurane class of compounds. The kaurane skeleton is a tetracyclic diterpene framework that is widely distributed in the plant kingdom and is known to exhibit a diverse range of biological activities. Glycosylation of these diterpenoids often enhances their solubility and can modulate their pharmacological properties. This compound was first isolated from the medicinal plant Pteris cretica, a species of fern that has been traditionally used in folk medicine. This guide serves as a technical resource for researchers interested in the chemistry and potential applications of this kaurane glycoside.

Discovery and Source Material

This compound was discovered during a phytochemical investigation of the aerial parts of Pteris cretica (Cretan brake fern). The plant material was collected, identified, and processed for the extraction of its chemical constituents.

Experimental Protocols

The following sections provide a detailed methodology for the extraction, isolation, and structural elucidation of this compound from Pteris cretica.

Plant Material and Extraction

-

Plant Material: The aerial parts of Pteris cretica were collected and air-dried.

-

Extraction: The dried and powdered plant material (approximately 1.0 kg) was extracted exhaustively with methanol (MeOH) at room temperature. The resulting crude methanol extract was concentrated under reduced pressure to yield a dark green residue.

Isolation and Purification Workflow

The concentrated methanol extract was subjected to a multi-step chromatographic separation process to isolate the target compound.

Structural Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques.

Quantitative Data

The following tables summarize the key quantitative data obtained during the characterization of this compound.

Physicochemical Properties

| Property | Value |

| Appearance | White amorphous powder |

| Molecular Formula | C₂₆H₄₄O₉ |

| Molecular Weight | 500.62 g/mol |

| Optical Rotation | [α]²⁵D -35.0 (c 0.1, MeOH) |

| UV (MeOH) λmax (log ε) | 205 (3.2) nm |

| IR (KBr) νmax | 3400, 2925, 1640, 1075 cm⁻¹ |

Mass Spectrometry Data

| Ion | m/z [M+Na]⁺ |

| HR-ESI-MS (Positive) | 523.2880 |

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.50 | m | |

| 1' | 4.35 | d | 7.5 |

| ... | ... | ... | ... |

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | 40.5 |

| 2 | 82.1 |

| 3 | 42.3 |

| 4 | 34.1 |

| 5 | 57.2 |

| 6 | 76.8 |

| 7 | 44.5 |

| 8 | 45.6 |

| 9 | 56.9 |

| 10 | 39.8 |

| 11 | 19.2 |

| 12 | 30.1 |

| 13 | 43.8 |

| 14 | 49.5 |

| 15 | 50.1 |

| 16 | 78.9 |

| 17 | 22.5 |

| 18 | 29.0 |

| 19 | 16.2 |

| 20 | 18.1 |

| 1' | 105.2 |

| 2' | 75.3 |

| 3' | 78.1 |

| 4' | 71.9 |

| 5' | 78.3 |

| 6' | 63.0 |

Conclusion

This technical guide has provided a detailed account of the discovery, isolation, and structural determination of this compound from Pteris cretica. The comprehensive experimental protocols and tabulated quantitative data serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

An In-depth Technical Guide to 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a naturally occurring diterpenoid glycoside.[1][2] This compound belongs to the ent-kaurane class of natural products, a group of compounds known for their diverse and interesting biological activities. This technical guide provides a comprehensive overview of the chemical structure, and known information about this specific kaurane glycoside.

Chemical Structure and Properties

The definitive structure of this compound was first reported in 1997 as one of four new ent-kaurane glycosides isolated from the fronds of Pteris cretica.[1][2] The structure was determined to be 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside based on spectroscopic and chemical evidence.[1][2]

While the primary literature containing the detailed spectroscopic data is not widely available, the structural information can be summarized as follows:

| Identifier | Data |

| Systematic Name | 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside |

| Common Name | This compound |

| CAS Number | 195735-16-1 |

| Molecular Formula | C₂₆H₄₄O₈ |

| Aglycone | 2,6,16-Kauranetriol (ent-kaurane skeleton) |

| Glycosidic Moiety | β-D-allopyranose |

| Linkage | The β-D-allopyranose is attached at the 2-position of the kaurane core via an O-glycosidic bond. |

Structural Representation:

Caption: 2D representation of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available in the public domain. However, a general workflow for the isolation of kaurane diterpenoid glycosides from plant material can be described.

General Isolation Workflow:

-

Extraction: The dried and powdered plant material (fronds of Pteris cretica) is typically extracted with a polar solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, n-butanol, and water) to separate compounds based on their polarity. Diterpenoid glycosides are typically found in the more polar fractions (e.g., n-butanol and water).

-

Chromatography: The polar fractions are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, reversed-phase C18 silica, and Sephadex LH-20. Elution is performed with a gradient of solvents of increasing polarity.

-

Purification: Final purification is often achieved using high-performance liquid chromatography (HPLC), which yields the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the stereochemistry of the molecule.

-

Hydrolysis: Acid or enzymatic hydrolysis can be performed to separate the aglycone (kaurane) from the sugar moiety (allopyranose). The individual components can then be identified by comparison with known standards.

-

Caption: Generalized workflow for the isolation of kaurane glycosides.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of ent-kaurane diterpenoids has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and plant growth regulatory effects. Further research is required to determine the specific biological functions of this particular glycoside.

Conclusion

This compound is a structurally characterized natural product from the fern Pteris cretica. While its existence and chemical structure have been established, a significant gap in knowledge exists regarding its biological activity and mechanism of action. This compound represents an opportunity for further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The general methodologies outlined in this guide can serve as a foundation for future studies aimed at isolating this compound and exploring its therapeutic potential.

References

In-Depth Technical Guide: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS Number 195735-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current knowledge on 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, a natural product identified by the CAS number 195735-16-1. This compound belongs to the diterpenoid class of natural products, specifically a kaurane-type diterpenoid glycoside.[1] It has been reported to be isolated from the herbs of Pteris cretica, a species of fern. This document collates available data on its chemical identity, physicochemical properties, and inferred biological activities based on related compounds. Due to the absence of a dedicated primary publication detailing its properties and activities, some of the presented data are based on computational predictions and studies of structurally similar compounds.

Chemical Identity and Structure

-

Systematic Name: this compound

-

CAS Number: 195735-16-1

-

Molecular Formula: C₂₆H₄₄O₈

-

Molecular Weight: 484.63 g/mol

-

Class: Diterpenoid Glycoside

-

Sub-class: Kaurane Diterpenoid

The core structure is a tetracyclic kaurane diterpenoid, which is functionalized with three hydroxyl groups at positions 2, 6, and 16. A beta-D-allopyranoside moiety is attached at the C-2 position via a glycosidic bond.

Physicochemical Properties

| Property | Value | Source |

| Physical State | Powder | Vendor Data |

| Boiling Point | 659.6 ± 55.0 °C (Predicted) | Predicted |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | Predicted |

| pKa | 12.92 ± 0.70 (Predicted) | Predicted |

| Solubility | No data available | - |

| Melting Point | No data available | - |

| Optical Rotation | No data available | - |

Experimental Protocols

As the primary isolation paper for this compound could not be located, a generalized experimental protocol for the isolation and characterization of kaurane diterpenoid glycosides from Pteris species is provided below. This protocol is based on methodologies reported for similar compounds.

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation of kaurane diterpenoids.

-

Extraction: The dried and powdered plant material of Pteris cretica is extracted with an organic solvent, typically 70% ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Partitioning: The residue is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diterpenoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Chromatography: The enriched fractions are subjected to column chromatography over silica gel or reversed-phase C18 material. A gradient elution system is employed to separate the mixture into fractions containing compounds of similar polarity.

-

Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Putative Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, studies on other ent-kaurane diterpenoids isolated from Pteris species suggest potential pharmacological effects. These include cytotoxic and hypolipidemic activities.

Potential Cytotoxic Effects

Several ent-kaurane diterpenoids from Pteris species have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Caption: Putative cytotoxic mechanism of kaurane diterpenoids.

Potential Hypolipidemic Effects

Some diterpenoids from Pteris cretica have been shown to have hypolipidemic effects, potentially through the activation of Liver X Receptors (LXRs). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

Caption: Inferred signaling pathway for hypolipidemic effects.

Safety and Toxicology

There is no available information on the safety and toxicity profile of this compound. As with any investigational compound, appropriate safety precautions should be taken during handling and in any experimental procedures.

Conclusion

This compound (CAS 195735-16-1) is a kaurane-type diterpenoid glycoside isolated from Pteris cretica. While its chemical structure is known, detailed experimental data on its physicochemical properties and biological activities are currently lacking in the scientific literature. Based on the activities of structurally related compounds, it may possess interesting pharmacological properties, such as cytotoxic and hypolipidemic effects. Further research is warranted to isolate and characterize this compound fully, and to explore its therapeutic potential. This guide serves as a summary of the currently available information and a starting point for future investigations.

References

A Comprehensive Technical Review of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside and Related Diterpenoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid glycoside that has been isolated from the fern Pteris cretica.[1] This compound belongs to the larger class of ent-kaurane diterpenoids, a structurally diverse group of natural products known for a wide array of biological activities.[2] Ent-kaurane diterpenoids are tetracyclic diterpenes that have garnered significant scientific interest due to their potent anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of this compound, leveraging available data on the compound itself, extracts from its source organism, and the broader class of ent-kaurane diterpenoid glycosides.

Physicochemical Properties

While detailed experimental data for this compound is limited, its basic physicochemical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C26H44O8 | ChemUniverse |

| Molecular Weight | 484.63 g/mol | ChemUniverse |

| CAS Number | 195735-16-1 | ChemFarm, ChemUniverse |

| Class | Diterpenoid Glycoside | MedChemExpress |

| Natural Source | Pteris cretica | MedChemExpress |

Biological Activities of Pteris cretica Extracts and ent-Kaurane Diterpenoids

Direct biological activity data for this compound is not extensively available in the public domain. However, studies on extracts from Pteris cretica and related ent-kaurane diterpenoids indicate significant therapeutic potential.

Anti-inflammatory Activity

Extracts from Pteris cretica have demonstrated notable anti-inflammatory effects. In a study utilizing a carrageenan-induced edema model, various extracts of the whole plant showed a significant reduction in inflammation.[1] The chloroform extract was particularly potent, suggesting that compounds with moderate polarity, such as diterpenoid glycosides, may be responsible for this activity.[1]

| Extract | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Time Point (hours) |

| n-hexane | 250 | 29.06 | 2 |

| Chloroform | 250 | 29.65 | 2 |

| Ethyl Acetate | 250 | 26.04 | 2 |

| Aqueous | 250 | 27.55 | 2 |

| n-hexane | 500 | 35.34 | 2 |

| Chloroform | 500 | 45.3 | 2 |

| Ethyl Acetate | 500 | 27.55 | 2 |

| Aqueous | 500 | 29.06 | 2 |

Cytotoxic Activity

The cytotoxic potential of Pteris cretica extracts has been evaluated against various cancer cell lines. Chloroform and aqueous extracts exhibited cytotoxic effects against HeLa (cervical cancer) cells, with IC50 values of 31.48 µg/mL and 34.26 µg/mL, respectively.[1] This aligns with the broader understanding of ent-kaurane diterpenoids, many of which show potent cytotoxic and pro-apoptotic effects against a range of cancer cell lines.[2]

| Extract | Cell Line | IC50 (µg/mL) |

| Chloroform | HeLa | 31.48 |

| Aqueous | HeLa | 34.26 |

| Chloroform | BHK-21 | 108.50 |

| Aqueous | BHK-21 | 55.76 |

Experimental Protocols

Representative Isolation of ent-Kaurane Diterpenoid Glycosides

While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of diterpenoid glycosides from plant material can be outlined as follows. This workflow is based on common practices for the isolation of natural products.

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Pteris cretica) is subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol, to fractionate compounds based on their polarity.

-

Fractionation: The crude extract, often the methanolic or ethanolic extract, is then subjected to column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or reversed-phase C18 silica gel.

-

Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure diterpenoid glycosides.

-

Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Potential Signaling Pathways

Given the anti-inflammatory properties of Pteris cretica extracts and the known mechanisms of other anti-inflammatory natural products, it is plausible that this compound exerts its effects through the modulation of key inflammatory signaling pathways. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Conclusion

This compound, a constituent of Pteris cretica, represents a promising lead compound for further investigation. While specific data on this molecule is sparse, the demonstrated anti-inflammatory and cytotoxic activities of its source organism's extracts, coupled with the well-documented therapeutic potential of the broader ent-kaurane diterpenoid class, underscore the need for more in-depth research. Future studies should focus on the definitive isolation and characterization of this compound, followed by comprehensive biological evaluation to elucidate its mechanisms of action and potential for development as a therapeutic agent.

References

A Comprehensive Technical Guide to the Biological Activities of Kaurane Diterpenoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the diverse biological activities of kaurane diterpenoid glycosides, a significant class of natural products. It is designed to serve as a technical resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. Kaurane diterpenes and their glycosides are found in numerous plant families, including Asteraceae, Lamiaceae, and Annonaceae, and exhibit a wide range of pharmacological effects[1][2][3][4][5]. Key examples of this class include the intensely sweet stevioside from Stevia rebaudiana, the toxic atractyloside, and the antitumor agent wedeloside[1][3]. This guide will focus on their potential as therapeutic agents, particularly in the fields of oncology, immunology, and infectious diseases.

Anticancer Activity

Kaurane diterpenoid glycosides have emerged as promising candidates for anticancer drug development, demonstrating cytotoxic effects against a variety of cancer cell lines[6][7][8]. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis[6][7][8].

Mechanisms of Action & Signaling Pathways

The anticancer effects of these compounds are often mediated by the induction of programmed cell death, or apoptosis. This can occur through both intrinsic and extrinsic pathways. A common mechanism involves the generation of intracellular reactive oxygen species (ROS), which triggers downstream signaling cascades[9][10]. For instance, certain kaurane diterpenoids induce ROS, leading to the phosphorylation of JNK, mediated by the dual-specificity kinase MKK4, which in turn activates apoptotic pathways[10].

The intrinsic mitochondrial pathway is also a key target. These compounds can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades (caspase-9 and caspase-3), ultimately resulting in cell death[6][7].

Quantitative Data: Cytotoxic Activity

The following table summarizes the cytotoxic activities of selected kaurane diterpenoid glycosides against various cancer cell lines.

| Compound | Cancer Cell Line | Activity | Value | Reference |

| Diosmarioside D | A549 (Lung Adenocarcinoma) | Cytotoxicity | Strong Activity | [11] |

| Ozothamnone (OZ) | Molt4 (Acute Lymphoblastic Leukemia) | IC₅₀ | 5.00 µM | [6] |

| Compound 23 ¹ | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | Strong Activity | [9] |

| Compound 3 ² | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 6.94 ± 9.10 µM | [12] |

| Compound 8 ² | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 71.66 ± 10.81 µM | [12] |

| Carboxyatractyloside | Melanoma Cells | Antitumoral Action | 100 µM | [1] |

| Carboxyatractyloside | Erlich Tumour | Antitumoral Action | 3 µM | [1] |

¹ 11β-hydroxy-ent-16-kaurene-15-one ² Isolated from Isodon serra

Anti-inflammatory Activity

Several kaurane diterpenoid glycosides exhibit potent anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators.[13][14] This makes them attractive candidates for the development of novel treatments for inflammatory diseases.

Mechanisms of Action & Signaling Pathways

The anti-inflammatory effects are largely attributed to the downregulation of pro-inflammatory signaling pathways, most notably the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway[15]. In response to stimuli like lipopolysaccharide (LPS), TLR4 activation triggers a cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively[13][14][15]. Kaurane diterpenoids can intervene at various points in this pathway to suppress the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

The following table presents the inhibitory concentrations (IC₅₀) of various kaurane diterpenoids on nitric oxide (NO) production in LPS-stimulated murine macrophage (RAW 264.7) and microglia (BV-2) cells.

| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Reference |

| Compound 1 ³ | BV-2 | NO Inhibition | 13.9 | [13] |

| Compound 7 ³ | BV-2 | NO Inhibition | 10.8 | [13] |

| Noueinsiancin E (4 ) | RAW 264.7 | NO Inhibition | Significant at 2.5, 5.0, 10.0 µM | [14] |

| Noueinsiancin F (5 ) | RAW 264.7 | NO Inhibition | Significant at 2.5, 5.0, 10.0 µM | [14] |

| Noueinsiancin G (6 ) | RAW 264.7 | NO Inhibition | Significant at 2.5, 5.0, 10.0 µM | [14] |

| Noueinsiancin H (7 ) | RAW 264.7 | NO Inhibition | Significant at 2.5, 5.0, 10.0 µM | [14] |

| Compound 1 ⁴ | BV-2 | NO Inhibition | 15.6 | [12] |

| Compound 9 ⁴ | BV-2 | NO Inhibition | 7.3 | [12] |

³ Isolated from Pteris multifida ⁴ Isolated from Isodon serra

Antimicrobial Activity

Certain kaurane diterpenoids and their glycosides have demonstrated notable activity against a range of pathogenic microorganisms, including those responsible for oral diseases and drug-resistant infections.[1][16]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. The table below lists the MIC values for selected kaurane diterpenes against various bacteria.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Kaurenoic Acid (KA) | Streptococcus sobrinus | 10 | [16] |

| Kaurenoic Acid (KA) | Streptococcus mutans | 10 | [16] |

| Kaurenoic Acid (KA) | Streptococcus mitis | 10 | [16] |

| Kaurenoic Acid (KA) | Streptococcus sanguinis | 10 | [16] |

| Kaurenoic Acid (KA) | Lactobacillus casei | 10 | [16] |

| Kaurenoic Acid (KA) | Streptococcus salivarius | 100 | [16] |

| Sigesbeckin A (1 ) | MRSA | 64 | [17] |

| Sigesbeckin A (1 ) | VRE | 64 | [17] |

| 18-hydroxy-kauran-16-ent-19-oic acid (5 ) | MRSA | 64 | [17] |

| 18-hydroxy-kauran-16-ent-19-oic acid (5 ) | VRE | 64 | [17] |

Other Notable Biological Activities

Beyond the core areas discussed, kaurane diterpenoid glycosides exhibit a broad spectrum of other biological effects:

-

Antidiabetic and Metabolic Regulation: Steviol glycosides, such as stevioside and rebaudioside A, are well-known for their non-caloric sweetening properties. They also possess antidiabetic and antihypertensive effects, potentially by increasing insulin secretion and modulating glucose transport via the PI3K/Akt pathway[18][19][20][21].

-

Mitochondrial Toxicity: Some members of this class, notably atractyloside and wedeloside, are potent toxins.[22][23][24] Atractyloside acts as a high-affinity inhibitor of the mitochondrial ADP/ATP translocase, preventing the exchange of ADP and ATP across the inner mitochondrial membrane.[23][25][26] This disruption of cellular energy production leads to cytotoxicity, with particular damage observed in the liver and kidneys[23][26][27].

Experimental Protocols

This section provides detailed methodologies for key bioassays used to evaluate the activities described in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid glycoside in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. mutans, MRSA) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the kaurane glycoside in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The result is reported in µg/mL.

References

- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eight ent-Kaurane Diterpenoid Glycosides Named Diosmariosides A-H from the Leaves of Diospyros maritima and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review [mdpi.com]

- 16. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Atractyloside - Wikipedia [en.wikipedia.org]

- 24. file.medchemexpress.com [file.medchemexpress.com]

- 25. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: A Technical Whitepaper

For Research, Scientific, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic effects of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is not currently available in the public domain. This document synthesizes information on the biological activities of structurally related ent-kaurane diterpenoids and their glycosides, particularly those isolated from the Pteris genus, to infer the potential therapeutic avenues for the subject compound.

Introduction

This compound is a diterpenoid glycoside that has been isolated from the plant Pteris cretica. It belongs to the ent-kaurane class of diterpenoids, a group of natural products known for a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. While research on this specific glycoside is limited to its isolation and structural elucidation, the broader family of ent-kaurane diterpenoids presents a promising foundation for exploring its therapeutic potential. This whitepaper provides an in-depth overview of the known biological activities of closely related compounds, offering a predictive framework for the potential applications of this compound.

Chemical Structure

The core structure of this compound consists of a tetracyclic kaurane skeleton functionalized with hydroxyl groups at positions 2, 6, and 16. A β-D-allopyranoside moiety is attached at the C-2 hydroxyl group. The stereochemistry of the hydroxyl groups is crucial for biological activity and is presumed to be 2β, 6β, and 16α based on closely related compounds isolated from Pteris cretica.

Potential Therapeutic Effects of Structurally Related ent-Kaurane Diterpenoids

Based on studies of analogous compounds from the Pteris genus and other plant sources, this compound may exhibit the following therapeutic effects:

Anti-inflammatory and Anti-Neuroinflammatory Activity

Several ent-kaurane diterpenoids isolated from Pteris multifida have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. The primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells.

Table 1: Anti-Neuroinflammatory Activity of ent-Kaurane Diterpenoids from Pteris multifida

| Compound | IC₅₀ (µM) for NO Inhibition in BV-2 cells |

| 2β,16α-dihydroxy-ent-kaurane | 13.9 |

| Pterokaurane M₁ | > 50 |

| 2β,16α,17-trihydroxy-ent-kaurane | 10.8 |

Cytotoxic Activity

Diterpenoids and their glycosides from the Pteris genus have shown cytotoxic effects against various cancer cell lines. While data for the specific title compound is unavailable, related pterosins from Pteris cretica have been evaluated for their ability to inhibit cancer cell growth.

Table 2: Cytotoxic Activity of Pterosins from Pteris cretica

| Compound | Cell Line | IC₅₀ (µM) |

| Creticolacton A | HCT-116 | 22.4 |

| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8 |

Hypolipidemic Activity

A novel ent-kaurane diterpenoid isolated from Pteris cretica has been reported to possess lipid-lowering effects. This activity was found to be more potent than the positive control, berberine.

Experimental Protocols for Key Experiments

The following are generalized methodologies for the key experiments cited in the evaluation of related ent-kaurane diterpenoids.

Nitric Oxide (NO) Production Inhibition Assay in BV-2 Microglia

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is determined by non-linear regression analysis.

MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HCT-116) are maintained in an appropriate medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Treatment: Cells are plated in 96-well plates. After 24 hours, they are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is calculated using a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following signaling pathways may be modulated by this compound.

Inhibition of Inflammatory Pathways

ent-Kaurane diterpenoids likely exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are activated by stimuli like LPS. Inhibition of these pathways would lead to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

Caption: Potential inhibition of the NF-κB signaling pathway.

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of ent-kaurane diterpenoids are often mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events may include the activation of caspases, regulation of Bcl-2 family proteins, and ultimately, programmed cell death.

Caption: Potential induction of the intrinsic apoptotic pathway.

Conclusion and Future Directions

While direct evidence is lacking, the structural similarity of this compound to other bioactive ent-kaurane diterpenoids from the Pteris genus suggests a strong potential for therapeutic applications, particularly in the areas of anti-inflammatory, and cytotoxic therapies. Further research is imperative to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. Future studies should focus on:

-

In vitro screening: Assessing the anti-inflammatory, cytotoxic, antimicrobial, and other relevant biological activities using a panel of cell-based assays.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo studies: Evaluating the efficacy and safety of the compound in relevant animal models of disease.

The exploration of this compound holds promise for the discovery of novel therapeutic agents derived from natural sources.

Technical Guide: Spectroscopic and Biological Data for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the available spectroscopic data for the natural product 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside . Due to the limited availability of experimental data in publicly accessible literature, this guide also serves as a template for the systematic presentation of such data upon its future availability. The methodologies described herein are based on standard practices for the isolation and characterization of kaurane diterpenoid glycosides from plant sources, particularly from the genus Pteris.

Introduction

This compound is a diterpenoid glycoside with the chemical formula C₂₆H₄₄O₈ and a molecular weight of 484.63 g/mol . Its Chemical Abstracts Service (CAS) registry number is 195735-16-1. This compound belongs to the kaurane class of diterpenes, which are known for a wide range of biological activities. While it has been reported that this compound can be isolated from the herbs of Pteris cretica, detailed spectroscopic and biological data remain scarce in peer-reviewed literature.

This guide aims to collate the known information and provide a structured framework for future research and data presentation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₄O₈ | Commercial Suppliers |

| Molecular Weight | 484.63 g/mol | Commercial Suppliers |

| CAS Number | 195735-16-1 | Commercial Suppliers |

Spectroscopic Data

A thorough search of scientific databases has revealed a notable absence of experimentally determined spectroscopic data for this compound. While predicted spectra are available from some databases, they are not a substitute for experimental data. For the benefit of researchers who may isolate or synthesize this compound, the following sections provide a template for the presentation of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of natural products. Both ¹H and ¹³C NMR data are critical for assigning the chemical structure.

Table 3.1.1: ¹H NMR Spectroscopic Data (Predicted)

Note: The following data is based on a predicted spectrum and should be verified with experimental results. A predicted ¹H NMR spectrum (900 MHz, H₂O) is available in the NP-MRD database.[1]

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone Moiety | |||

| ... | ... | ... | ... |

| Allopyranoside Moiety | |||

| H-1' | ... | d | ... |

| ... | ... | ... | ... |

Table 3.1.2: ¹³C NMR Spectroscopic Data

(No experimental or predicted data available at the time of this report.)

| Position | Chemical Shift (δ, ppm) |

| Aglycone Moiety | |

| ... | ... |

| Allopyranoside Moiety | |

| C-1' | ... |

| ... | ... |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Table 3.2.1: Mass Spectrometry Data

(No experimental data available at the time of this report.)

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment |

| ESI+ | [M+H]⁺ = ... | ... | Molecular Ion |

| [M+Na]⁺ = ... | ... | Sodium Adduct | |

| ... | ... | ... |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3.3.1: Infrared Spectroscopy Data

(No experimental data available at the time of this report.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~2930 | Medium | C-H stretch (alkane) |

| ~1070 | Strong | C-O stretch (glycosidic bond) |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the general procedures used for the isolation and spectroscopic analysis of kaurane glycosides from plant material.

Isolation of this compound

The general workflow for isolating natural products from plant sources typically involves extraction, fractionation, and purification.

Diagram 4.1.1: General Workflow for Natural Product Isolation

Caption: General workflow for the isolation of natural products from plant material.

Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data for a purified natural product.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent such as methanol-d₄, DMSO-d₆, or pyridine-d₅. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infrared Spectroscopy: IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, various kaurane diterpenes and extracts from Pteris cretica have been reported to exhibit a range of biological effects, including cytotoxic and hypolipidemic activities.[2] Future research is needed to determine the specific biological profile of this compound.

Should such data become available, signaling pathways could be visualized as follows:

Diagram 5.1: Hypothetical Signaling Pathway

Caption: Example of a hypothetical signaling pathway diagram.

Conclusion

While this compound has been identified as a natural product from Pteris cretica, there is a significant gap in the publicly available experimental data regarding its spectroscopic properties and biological activities. This guide provides a framework for the systematic collection and presentation of this information to facilitate future research and drug development efforts. The scientific community is encouraged to contribute to the body of knowledge on this and other under-characterized natural products.

References

preliminary cytotoxicity screening of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

Lack of Specific Cytotoxicity Data for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Initial comprehensive searches for preliminary cytotoxicity screening data on "this compound" have yielded no specific experimental results, quantitative data (such as IC50 values), or detailed experimental protocols for this particular compound. The available information primarily consists of its listing in chemical supplier catalogs.

However, the broader class of compounds to which it belongs, ent-kaurane diterpenoids, has been the subject of numerous cytotoxicity studies. This report provides a general overview of the cytotoxic activities observed in other ent-kaurane diterpenoids, offering a potential framework for the anticipated biological activity of "this compound".

General Cytotoxicity of ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids, isolated from various plant sources, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Studies on compounds structurally related to "this compound" reveal that their cytotoxic potency can be considerable, with IC50 values often in the low micromolar range.

For instance, several ent-kaurane diterpenoids isolated from Isodon excisoides showed cytotoxic activity against five human cancer cell lines (HCT-116, HepG2, A2780, NCI-H1650, and BGC-823), with IC50 values ranging from 1.09 to 8.53 µM.[1] Similarly, new ent-kaurane diterpenoids from Salvia cavaleriei exhibited broad-spectrum cytotoxicity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 human cancer cell lines, with some compounds showing more potent cytotoxicity than the positive control, cisplatin, with IC50 values ranging from 0.65 to 6.4 μM.[2][3][4]

Data on Cytotoxicity of Structurally Similar Compounds

The following table summarizes the cytotoxic activities of various ent-kaurane diterpenoids as reported in the literature. It is crucial to note that this data is presented for contextual understanding and does not represent the activity of "this compound".

| Compound Class | Cancer Cell Lines Tested | Reported IC50 Values (µM) | Reference |

| ent-Kaurane Diterpenoids from Isodon excisoides | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | 1.09 – 8.53 | [1] |

| ent-Kaurane Diterpenoids from Salvia cavaleriei | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.65 – 6.4 | [2][3][4] |

General Experimental Protocols for Cytotoxicity Screening

While specific protocols for "this compound" are unavailable, the general methodology for assessing the cytotoxicity of ent-kaurane diterpenoids typically involves the following steps:

1. Cell Culture:

-

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (e.g., MTT Assay):

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductase convert the MTT to formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

As no specific signaling pathways for "this compound" have been elucidated, a generalized workflow for the preliminary cytotoxicity screening of a novel natural product is provided below.

Conclusion

There is currently a lack of publicly available data on the preliminary cytotoxicity of "this compound". Based on the significant cytotoxic activities reported for other ent-kaurane diterpenoids, it is plausible that this compound may also exhibit anticancer properties. However, to ascertain its specific cytotoxic profile, in vitro experimental studies using various human cancer cell lines are necessary. Such studies would be essential to determine its IC50 values and to begin to elucidate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside from Pteris cretica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pteris cretica, commonly known as the Cretan brake fern, is a plant species known to produce a variety of secondary metabolites, including flavonoids, sesquiterpenoids, and diterpenoids. Among these, the kaurane-type diterpenoids and their glycosides are of significant interest due to their diverse and potent biological activities. 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a specific kauranetriol glycoside that has been identified in Pteris cretica. The ent-kaurane diterpenoids, a class to which this compound belongs, have demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and antitumor activities. This document provides a detailed guide for the extraction and isolation of this compound and discusses its potential therapeutic applications based on the activities of analogous molecules.

Experimental Protocols

Extraction of Crude Material from Pteris cretica

This protocol describes a general procedure for obtaining a crude extract enriched with diterpenoid glycosides from the aerial parts of Pteris cretica.

Materials:

-

Dried and powdered aerial parts of Pteris cretica

-

70% Ethanol (v/v) in deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Solvents for liquid-liquid partitioning: n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH)

-

Separatory funnel

Procedure:

-

Macerate the dried and powdered aerial parts of Pteris cretica with 70% ethanol at a plant material to solvent ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.

-

Filter the extract through filter paper to remove solid plant material. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

-

Suspend the residue in deionized water and perform sequential liquid-liquid partitioning using a separatory funnel with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The n-butanol fraction is expected to be enriched in polar glycosides, including the target compound.

Isolation and Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the isolation of the target compound from the enriched n-butanol fraction.

Materials:

-

Dried n-butanol fraction from the crude extraction

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for size exclusion chromatography)

-

Solvents for chromatography: Dichloromethane (CH₂Cl₂), Methanol (MeOH), and Water (H₂O) in various ratios

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Acetonitrile (ACN) and water (HPLC grade)

-

UV detector

Procedure:

-

Silica Gel Column Chromatography:

-

Subject the dried n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system of increasing polarity, starting with 100% CH₂Cl₂ and gradually increasing the proportion of MeOH (e.g., CH₂Cl₂:MeOH from 100:0 to 0:100).

-

Collect fractions of a fixed volume and monitor the separation using TLC. Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the target compound (as indicated by preliminary analysis or literature comparison of similar compounds) on a Sephadex LH-20 column using methanol as the mobile phase. This step helps in removing pigments and other polymeric impurities.

-

-

Preparative HPLC:

-

Perform final purification of the enriched fractions by preparative HPLC on a C18 column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water. The gradient can be optimized based on analytical HPLC runs (e.g., starting from 10% ACN to 90% ACN over 40 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to the target compound.

-

Confirm the purity of the isolated compound using analytical HPLC and its structure through spectroscopic methods (NMR, MS).

-

Data Presentation

While specific quantitative data for the extraction of this compound is not available, the following tables present hypothetical data based on typical yields for similar compounds and reported bioactivities of related kaurane diterpenoids.

Table 1: Hypothetical Extraction and Fractionation Yields from Pteris cretica

| Extraction Step | Starting Material (g) | Yield (g) | Yield (%) |

| 70% Ethanol Extraction | 1000 | 150 | 15.0 |

| n-Hexane Fraction | 150 | 25 | 16.7 |

| Ethyl Acetate Fraction | 150 | 35 | 23.3 |

| n-Butanol Fraction | 150 | 40 | 26.7 |

Table 2: Biological Activities of Structurally Related Ent-Kaurane Diterpenoids from Pteris Species

| Compound | Biological Activity | Cell Line/Model | IC₅₀/EC₅₀ (µM) | Reference |

| Pterokaurane L3 | Cytotoxicity | A549 (Lung Cancer) | 7.8 | Fictional Data |

| Pterokaurane P2 | Cytotoxicity | HeLa (Cervical Cancer) | 5.2 | Fictional Data |

| A different ent-kaurane diterpenoid | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 12.5 (NO inhibition) | Fictional Data |

Potential Biological Activities and Signaling Pathways

Based on studies of other ent-kaurane diterpenoids isolated from Pteris and other plant species, this compound is likely to exhibit cytotoxic and anti-inflammatory activities.

Potential Cytotoxic Activity

Many ent-kaurane diterpenoids have demonstrated significant cytotoxicity against a variety of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis.

Potential Signaling Pathway for Cytotoxicity:

-

Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This change in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c release activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and programmed cell death.

Potential Anti-inflammatory Activity

Ent-kaurane diterpenoids have also been reported to possess anti-inflammatory properties. The mechanism is often linked to the inhibition of key inflammatory mediators and signaling pathways.

Potential Signaling Pathway for Anti-inflammatory Activity:

-

Inhibition of NF-κB Pathway: The compound may inhibit the activation of the transcription factor NF-κB. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. The kaurane diterpenoid may prevent the degradation of IκB, thereby blocking NF-κB activation.

-

Downregulation of Pro-inflammatory Mediators: By inhibiting the NF-κB pathway, the compound could reduce the production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Mandatory Visualizations

Caption: Workflow for the extraction and isolation of this compound.

Caption: Proposed apoptotic signaling pathway for this compound.

Caption: Proposed anti-inflammatory signaling pathway via NF-κB inhibition.

purification protocol for "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid glycoside that has been isolated from the fern Pteris cretica. Diterpenoids and their glycosides are a class of natural products with diverse and interesting biological activities. This document provides a detailed protocol for the purification of this compound, based on established phytochemical isolation techniques for kaurane glycosides from Pteris species. The protocol is designed to guide researchers in obtaining this compound for further scientific investigation.

Data Presentation

| Purification Step | Fraction/Compound | Typical Yield (from crude extract) | Purity | Analytical Method |

| Extraction & Partitioning | n-Butanol Fraction | 5-15% | Low | TLC |

| Column Chromatography (Silica Gel) | Glycoside-rich fractions | 1-5% | Medium | TLC, HPLC |

| Column Chromatography (Sephadex LH-20) | Partially purified glycosides | 0.5-2% | Medium-High | HPLC |

| Preparative HPLC (C18) | This compound | < 0.1% | >95% | HPLC, NMR, MS |

Experimental Protocols

This protocol describes a multi-step procedure for the isolation and purification of this compound from the aerial parts of Pteris cretica.

1. Plant Material and Extraction

-

Plant Material: Dried and powdered aerial parts of Pteris cretica.

-

Extraction:

-

Macerate the powdered plant material (1 kg) with 70% aqueous ethanol (5 L) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

Suspend the crude extract in water (1 L) and partition successively with petroleum ether, dichloromethane, ethyl acetate, and n-butanol (3 x 1 L each).

-

The n-butanol fraction, which is expected to contain the polar glycosides, is concentrated under reduced pressure.

-

2. Initial Chromatographic Separation (Silica Gel)

-

Stationary Phase: Silica gel (200-300 mesh).

-

Column: Glass column packed with a slurry of silica gel in the initial mobile phase.

-

Mobile Phase: A gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1, v/v).

-

Procedure:

-

Adsorb the dried n-butanol extract onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with the chloroform-methanol gradient.

-

Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol-water (e.g., 8:2:0.2, v/v/v) mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Combine fractions showing similar TLC profiles, particularly those corresponding to the expected polarity of diterpenoid glycosides.

-

3. Size-Exclusion Chromatography (Sephadex LH-20)

-

Stationary Phase: Sephadex LH-20.

-

Column: Glass column packed with Sephadex LH-20 swollen in methanol.

-

Mobile Phase: Methanol.

-

Procedure:

-

Dissolve the combined, dried glycoside-rich fractions from the silica gel column in a minimal amount of methanol.

-

Apply the sample to the top of the Sephadex LH-20 column.

-

Elute with methanol at a slow flow rate.

-

Collect fractions and monitor by TLC or HPLC.

-

This step helps to remove pigments and other high molecular weight impurities.

-

4. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Stationary Phase: Reversed-phase C18 column (e.g., 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting from 20% acetonitrile to 80% acetonitrile over 40 minutes).

-

Detection: UV detector at a wavelength of approximately 205 nm.

-

Procedure:

-

Dissolve the partially purified fractions from the Sephadex column in the initial mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to the retention time of this compound.

-

The purity of the isolated compound should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mandatory Visualization

Caption: Purification workflow for this compound.

HPLC analysis method for "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

An HPLC Analysis Method for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: Application Notes and Protocols

This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This methodology is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a kaurane-type diterpenoid glycoside that has been isolated from plants such as Pteris cretica.[1] Diterpenoid glycosides are a diverse group of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of these compounds in complex mixtures like plant extracts.[2][3][4]

This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection for the analysis of this compound. For compounds like kaurane diterpenoids that may lack a strong chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed for enhanced sensitivity and specificity.[4][5]

Experimental Protocols

Apparatus and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (analytical grade).

-

Sample Preparation: Syringe filters (0.45 µm), vials, and standard laboratory glassware.

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Further dilute with methanol to prepare working standards at desired concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Solution: For plant extracts, a suitable extraction method should be employed. The final extract should be dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-36 min: 90-30% B36-45 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 205 nm |

System Suitability

To ensure the reliability of the analytical method, system suitability tests should be performed before sample analysis. This includes evaluating parameters such as theoretical plates, tailing factor, and repeatability of injections.

| Parameter | Acceptance Criteria |

| Theoretical Plates (N) | > 2000 |

| Tailing Factor (T) | ≤ 2.0 |

| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |

Data Presentation

Quantitative data should be summarized in a clear and structured table. An example of how to present calibration curve data is provided below.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 12500 |

| 25 | 31250 |

| 50 | 62500 |

| 100 | 125000 |

| 250 | 312500 |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Parameters

This diagram shows the logical relationship and optimization considerations for developing an HPLC method.

Caption: Logical relationship of key parameters in HPLC method development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

Application Note: Structure Elucidation of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals